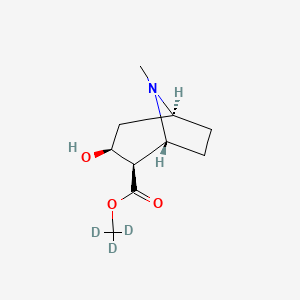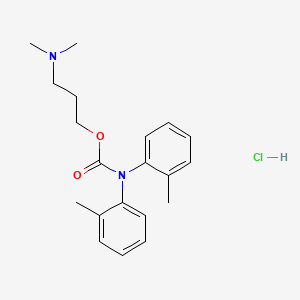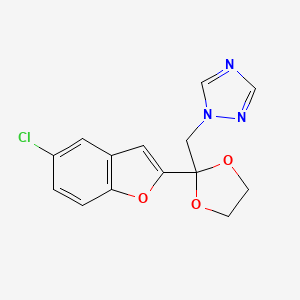
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol es un compuesto orgánico complejo que presenta un anillo de benzofurano sustituido con un átomo de cloro, un anillo de dioxolano y un anillo de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol normalmente implica múltiples pasos. Un enfoque común comienza con la preparación del precursor 5-cloro-2-benzofurano. Esto se puede lograr haciendo reaccionar p-cloroacetofenona con ácido acético glacial y un catalizador adecuado . El intermedio resultante se somete luego a reacciones adicionales para introducir los anillos de dioxolano y triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de cloro en el anillo de benzofurano se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que aumenta la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-[(5-cloro-2-benzofuranil)(2-clorofenil)metil]-1H-imidazol
- 1-[(5-bromo-2-benzofuranil)fenilmetil]-1H-imidazol
- 2-[(5-cloro-2-benzofuranil)metoxi]-2-metilpropanoico ácido
Singularidad
1-((2-(5-Cloro-2-benzofuranil)-1,3-dioxolan-2-il)metil)-1H-1,2,4-triazol destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
98519-05-2 |
|---|---|
Fórmula molecular |
C14H12ClN3O3 |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-1-2-12-10(5-11)6-13(21-12)14(19-3-4-20-14)7-18-9-16-8-17-18/h1-2,5-6,8-9H,3-4,7H2 |
Clave InChI |
HFBXMVJNVNWQML-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


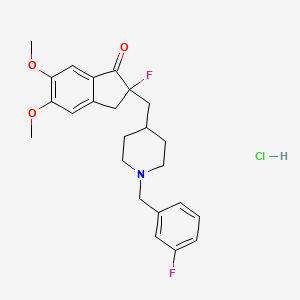
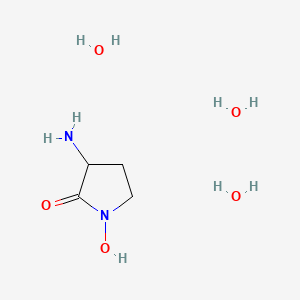
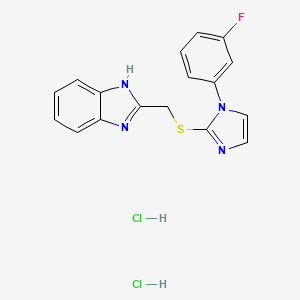
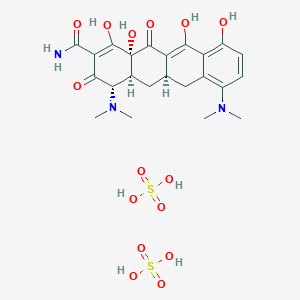
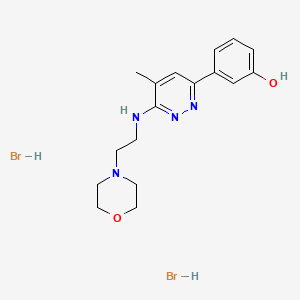

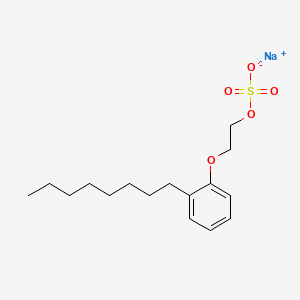
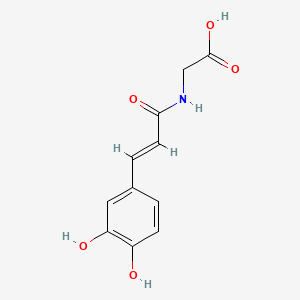
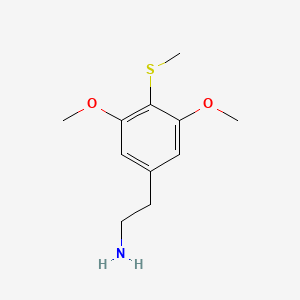
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
